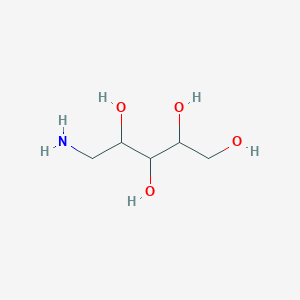
1-Amino-1-deoxy-d-arabinitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-1-deoxy-d-arabinitol is a compound with the molecular formula C5H13NO4 It is a derivative of arabinitol, where one hydroxyl group is replaced by an amino group
准备方法
1-Amino-1-deoxy-d-arabinitol can be synthesized through several methods. One common approach involves the reduction of 1-amino-1-deoxy-d-arabinose. This reduction can be achieved using sodium borohydride (NaBH4) in methanol, followed by purification through crystallization . Another method involves the microbiological oxidation of 1-acetamido-1-deoxy-d-arabinitol using Acetobacter suboxydans, which yields the desired compound .
化学反应分析
1-Amino-1-deoxy-d-arabinitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include periodate and nitric acid.
Reduction: Reduction reactions can convert it back to its parent sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as acetamido-deoxy compounds.
Major products formed from these reactions include 1-acetamido-1-deoxy-d-arabinitol and other substituted derivatives.
科学研究应用
1-Amino-1-deoxy-d-arabinitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It serves as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
1-Amino-1-deoxy-d-arabinitol exerts its effects primarily by inhibiting glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. The compound mimics the transition state of the enzyme-substrate complex, thereby inhibiting the enzyme’s activity . This inhibition can affect various metabolic pathways, including glycogen metabolism .
相似化合物的比较
1-Amino-1-deoxy-d-arabinitol is similar to other iminosugars, such as 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and 1-deoxynojirimycin. These compounds also inhibit glycosidases but differ in their selectivity and potency . For example, DAB is a potent inhibitor of α-mannosidase, while 1-deoxynojirimycin is used to treat type 2 diabetes . The unique structure of this compound allows it to interact with specific glycosidases, making it a valuable tool in biochemical research .
Similar Compounds
- 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB)
- 1-Deoxynojirimycin
- Isofagomine
属性
IUPAC Name |
5-aminopentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHXWPCUJTZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

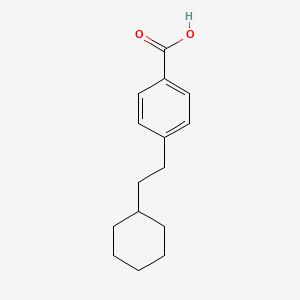



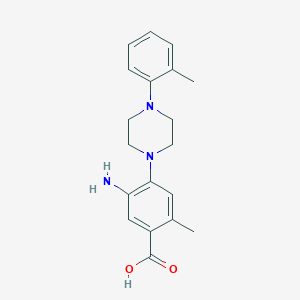
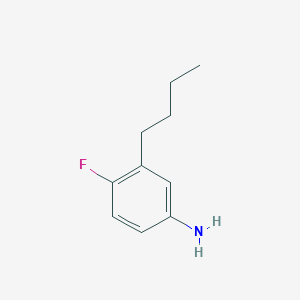
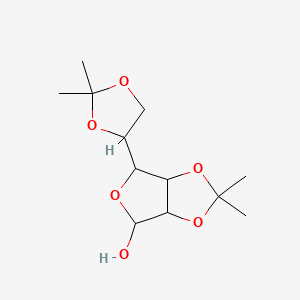
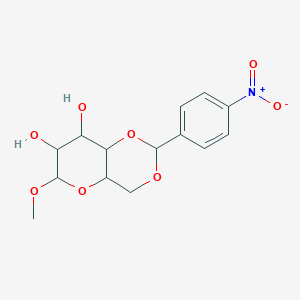
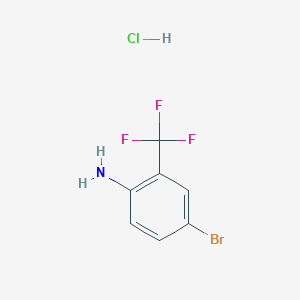

![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
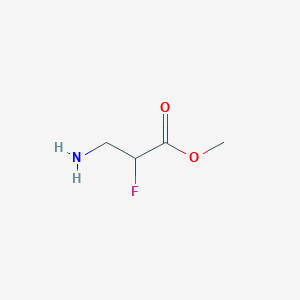
![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
